molecular formula C11H16ClNO4 B2517068 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride CAS No. 1218303-14-0

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B2517068
CAS No.: 1218303-14-0
M. Wt: 261.7
InChI Key: XGGBRFRIBIYBRS-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride Molecular Formula: C₁₁H₁₅ClNO₄ (calculated based on structural analogs) CAS No.: Not explicitly provided in evidence, but structurally related compounds include CAS 2243508-32-7 (). Key Features:

  • Aromatic 3-methoxyphenyl group at the α-carbon.
  • Hydroxyethylamino substituent, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Hydrochloride salt for improved solubility and stability.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13;/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGBRFRIBIYBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a reducing agent to form the intermediate 2-(3-methoxyphenyl)glycine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethylamino group, resulting in the formation of the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Pharmacological and Chemical Behavior

Hydroxyethylamino Group :
  • This contrasts with analogs like methylamino () or simple amino groups (), which are less polar .
  • Pyridine vs. Methoxyphenyl : The pyridin-3-yl analog () exhibits basic properties due to the nitrogen atom, altering ionization states at physiological pH compared to the electron-rich methoxyphenyl group.
Substituent Position :
  • 3-Methoxy vs. 2-Methoxy: highlights methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride. The ortho-methoxy group may sterically hinder interactions compared to the para or meta positions, affecting metabolic stability .
Salt Form :
  • All compared compounds are hydrochloride salts, ensuring improved crystallinity and solubility. However, hygroscopicity varies; trimethoxy derivatives () may require stricter storage conditions due to higher molecular complexity .

Biological Activity

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride (CAS Number: 1218303-14-0) is a synthetic compound with diverse applications in medicinal chemistry and biological research. Its structure includes a hydroxyethylamino group and a methoxyphenyl moiety, which contribute to its unique biological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₆ClNO₄
  • Molecular Weight : 261.70 g/mol
  • CAS Number : 1218303-14-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The hydroxyethylamino group can form hydrogen bonds with enzyme active sites, potentially enhancing or inhibiting enzymatic activity.
  • Receptor Interaction : The methoxyphenyl group may interact with hydrophobic regions of receptors, influencing signal transduction pathways.
  • Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest in specific cancer cell lines, indicating potential anti-cancer properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)5.33Apoptosis induction
MCF-7 (Breast Cancer)3.67Cell cycle arrest
HCT-116 (Colon Cancer)1.48Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages.

Experimental ConditionCytokine Release Inhibition (%)
LPS-stimulated Macrophages97.7% at 10 µM

Case Studies

  • Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant apoptosis, indicated by increased levels of cleaved caspase-3 and PARP.
  • Inflammation Model : In an animal model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

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